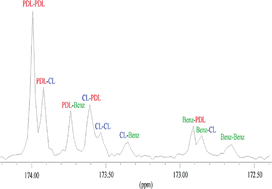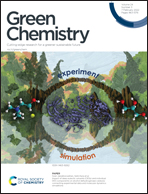Tailor-made polyesters based on pentadecalactonevia enzymatic catalysis
Green Chemistry Pub Date: 2011-02-21 DOI: 10.1039/C1GC15044H
Abstract
Copolyesters of pentadecalactone (PDL) with


Recommended Literature
- [1] Microneedle-assisted dendritic cell-targeted nanoparticles for transcutaneous DNA immunization
- [2] Design and application of diimine-based copper(i) complexes in photoredox catalysis†
- [3] Synthesis and characterization of novel zinc phthalocyanines as potential photosensitizers for photodynamic therapy of cancers
- [4] Equipment news
- [5] Back cover
- [6] Annual Report of the Council: March, 1965
- [7] A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties†
- [8] Enantioselective reduction of N-alkyl ketimines with frustrated Lewis pair catalysis using chiral borenium ions†
- [9] A scattering study of nucleation phenomena in polymer crystallisation
- [10] Ritter-type fluorofunctionalisation as a new, effective method for conversion of alkenes to vicinal fluoroamides










